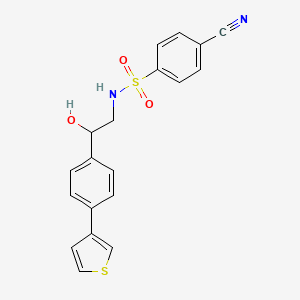

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide

Description

4-Cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano group at the para position. The N-substituent consists of a 2-hydroxyethyl group attached to a phenyl ring bearing a thiophen-3-yl moiety. This structural combination introduces unique electronic and steric properties:

- Thiophene moiety: A sulfur-containing heterocycle that may contribute to π-π stacking interactions or modulate lipophilicity.

Synthetic routes for analogous sulfonamides (e.g., Friedel-Crafts acylation, nucleophilic substitutions) suggest that this compound may be synthesized via multistep reactions involving sulfonyl chloride intermediates and functionalized amines . Confirmation of its structure would likely rely on ¹H/¹³C-NMR (to verify aromatic and aliphatic protons), IR spectroscopy (to identify sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and C≡N stretches at ~2200 cm⁻¹), and mass spectrometry .

Properties

IUPAC Name |

4-cyano-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c20-11-14-1-7-18(8-2-14)26(23,24)21-12-19(22)16-5-3-15(4-6-16)17-9-10-25-13-17/h1-10,13,19,21-22H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKGENNSAOJVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the cyano group: This can be done via cyanoacetylation, where cyanoacetanilide is reacted with phenyl isothiocyanate in the presence of potassium hydroxide.

Formation of the benzenesulfonamide moiety: This involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.

Materials Science: The thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and sulfonamide groups suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Findings

Electronic Effects: The cyano group in the target compound enhances electron withdrawal compared to methyl or hydroxyl substituents in analogs . This may increase electrophilicity, affecting reactivity in nucleophilic substitution reactions. Thiophene vs.

Hydrogen-Bonding Capacity: The hydroxyethyl group in the target compound offers dual hydrogen-bonding sites (OH and NH of sulfonamide), similar to N-(4-hydroxyphenyl)benzenesulfonamide . This contrasts with nonpolar methyl groups in ’s compound, which reduce solubility.

Synthetic Complexity :

- The target compound’s thiophene and hydroxyethyl groups necessitate multistep synthesis, akin to the triazole-thiones in . For example, thiophene incorporation may require Suzuki coupling or Friedel-Crafts acylation, while the hydroxyethyl group could derive from epoxide ring-opening or reductive amination .

Biological Activity: Sulfonamides with heterocycles (e.g., thiophene, oxazole) often exhibit antimicrobial or enzyme-inhibitory activity. The target compound’s cyano group may enhance binding to enzymes like carbonic anhydrase, as seen in other cyano-substituted sulfonamides.

Spectroscopic Comparison

Biological Activity

The compound 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide (CAS Number: 2034346-90-0) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 384.5 g/mol

- Structural Features :

- Contains a sulfonamide group, which is known for its diverse biological activities.

- The presence of a thiophene ring may contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. While specific data on this compound is limited, related compounds have shown promising results:

- Cytotoxicity : Compounds structurally similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (monocytic leukemia)

Table: Comparative Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | A549 | 0.11 | Microtubule destabilization |

| Compound C | U-937 | 2.41 | Inhibition of cell proliferation |

The mechanisms through which sulfonamides exert their anticancer effects typically involve:

- Induction of Apoptosis : Many sulfonamides activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : These compounds can interfere with the cell cycle, preventing cancer cells from dividing and growing.

- Targeting Specific Enzymes : Some studies suggest that sulfonamides may inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.

Case Studies

A case study involving a series of synthesized sulfonamide derivatives revealed that modifications in the chemical structure significantly influenced their biological activity:

- Study Findings : A derivative with a thiophene moiety showed enhanced selectivity against cancerous cells when compared to non-cancerous cells, suggesting that the incorporation of specific functional groups can optimize therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Preliminary data indicate favorable absorption characteristics, although further studies are required to elucidate its bioavailability.

- Toxicity Profile : Like many sulfonamides, potential side effects may include hypersensitivity reactions; however, specific toxicity data for this compound remains sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.